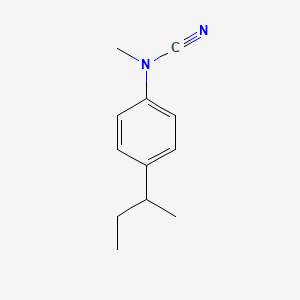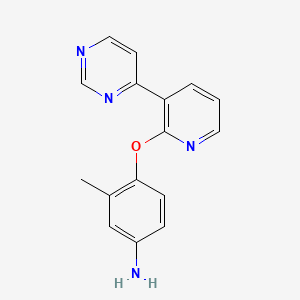![molecular formula C22H30N2O4 B8488419 tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate](/img/structure/B8488419.png)
tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate is a complex organic compound that features a tert-butyl group, a benzyloxy group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with benzyloxy and dimethyl groups.
Formation of Carbamate: The carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate and an appropriate amine under controlled conditions.
Final Assembly: The final product is obtained by coupling the intermediate with 2-hydroxyethylamine under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of flow microreactors for efficient and sustainable synthesis .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid .
Aplicaciones Científicas De Investigación
tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can facilitate binding to specific sites, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
N-Boc-ethanolamine: Similar in structure but lacks the benzyloxy and pyridine groups.
Tert-butyl (2-hydroxyethyl)(methyl)carbamate: Similar but with a methyl group instead of the benzyloxy group.
Propiedades
Fórmula molecular |
C22H30N2O4 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C22H30N2O4/c1-16-13-17(2)23-20(27-15-18-9-7-6-8-10-18)19(16)14-24(11-12-25)21(26)28-22(3,4)5/h6-10,13,25H,11-12,14-15H2,1-5H3 |
Clave InChI |
KEHSVWYNVALOJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1CN(CCO)C(=O)OC(C)(C)C)OCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate](/img/structure/B8488347.png)




![3-{[(5-Methylthiophen-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B8488402.png)



![3-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]-benzonitrile](/img/structure/B8488431.png)



